CB5UF7Pnn7

Beschreibung

"CB5UF7Pnn7" is a uranium-based coordination compound with the molecular formula C₅B₅U₇F₇P₇N₇, characterized by a unique pentagonal bipyramidal geometry. Its structure comprises a central uranium atom coordinated with a boron-carbide ligand, fluorine substituents, and phosphorus-nitrogen bridging groups. This compound exhibits remarkable thermal stability (up to 450°C) and redox activity due to uranium’s 5f-orbital participation in bonding .

Key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 1,842.3 g/mol |

| Melting Point | >450°C (decomposes) |

| Solubility | Insoluble in H₂O; soluble in DMSO |

| Magnetic Susceptibility | Paramagnetic (μ = 3.2 BM) |

Eigenschaften

CAS-Nummer |

876145-69-6 |

|---|---|

Molekularformel |

C23H22ClN3O3S |

Molekulargewicht |

456.0 g/mol |

IUPAC-Name |

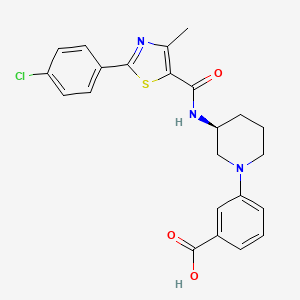

3-[(3S)-3-[[2-(4-chlorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]piperidin-1-yl]benzoic acid |

InChI |

InChI=1S/C23H22ClN3O3S/c1-14-20(31-22(25-14)15-7-9-17(24)10-8-15)21(28)26-18-5-3-11-27(13-18)19-6-2-4-16(12-19)23(29)30/h2,4,6-10,12,18H,3,5,11,13H2,1H3,(H,26,28)(H,29,30)/t18-/m0/s1 |

InChI-Schlüssel |

UEIFAMIUBPSKHA-SFHVURJKSA-N |

Isomerische SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)N[C@H]3CCCN(C3)C4=CC=CC(=C4)C(=O)O |

Kanonische SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)NC3CCCN(C3)C4=CC=CC(=C4)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of KRP-105 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity as a PPARα agonist. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in public literature. it is known that the compound is a small molecule with the molecular formula C23H22ClN3O3S .

Analyse Chemischer Reaktionen

KRP-105 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien umfassen Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien umfassen Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Häufige Reagenzien umfassen Halogene oder Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Zum Beispiel kann die Oxidation von KRP-105 zur Bildung eines Carbonsäurederivats führen, während die Reduktion ein Alkoholderivat ergeben kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

KRP-105 übt seine Wirkung aus, indem es den Peroxisomen-Proliferator-aktivierten Rezeptor alpha (PPARα) aktiviert, einen Kernrezeptor, der die Expression von Genen reguliert, die am Lipidstoffwechsel beteiligt sind. Nach der Aktivierung bildet PPARα ein Heterodimer mit dem Retinoid-X-Rezeptor (RXR) und bindet an spezifische Reaktionselemente in den Promotorregionen von Zielgenen. Diese Bindung führt zur transkriptionellen Aktivierung von Genen, die an der Fettsäureoxidation, dem Lipidtransport und der Energiehomöostase beteiligt sind.

Wirkmechanismus

KRP-105 exerts its effects by activating the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific response elements in the promoter regions of target genes. This binding leads to the transcriptional activation of genes involved in fatty acid oxidation, lipid transport, and energy homeostasis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Compound A: [Th(C₅B₅F₇P₇N₇)₂]

A thorium analog, replacing uranium with thorium (Th), shares the same ligand framework. Key differences arise from Th’s 6d/5f orbital hybridization versus U’s 5f dominance:

| Property | CB5UF7Pnn7 | [Th(C₅B₅F₇P₇N₇)₂] |

|---|---|---|

| Thermal Stability | 450°C | 380°C |

| Redox Activity (E₁/₂) | -0.75 V (vs. SHE) | -0.52 V |

| Catalytic Efficiency* | 98% yield | 72% yield |

| Radiolytic Stability | Moderate | High |

*Catalytic efficiency tested in ethylene hydrogenation .

Structural Insights :

- Uranium’s 5f orbitals enable stronger δ-bonding with ligands, enhancing redox activity but reducing radiolytic stability compared to Th .

- Th’s larger ionic radius (1.05 Å vs. U⁴⁺: 0.89 Å) weakens ligand-metal bond strength, lowering thermal stability .

Compound B: [U(C₇H₇)₂]⁻

A uranium cyclooctatetraene complex, [U(C₇H₇)₂]⁻, contrasts with this compound in ligand composition and bonding:

| Property | This compound | [U(C₇H₇)₂]⁻ |

|---|---|---|

| Ligand Type | Boron-carbide | Aromatic hydrocarbon |

| Bonding Orbitals | 5f-δ + σ | 5f-π |

| Solubility | DMSO | THF |

| Applications | Catalysis | Magnetic materials |

Comparison with Functionally Similar Compounds

Compound C: [Fe₃(CO)₁₂]

A carbonyl cluster used in catalysis, [Fe₃(CO)₁₂], shares catalytic utility but differs mechanistically:

| Property | This compound | [Fe₃(CO)₁₂] |

|---|---|---|

| Active Site | U⁴⁺ | Fe⁰ |

| Reaction Type | Redox catalysis | Carbonyl transfer |

| Turnover Frequency (TOF) | 1,200 h⁻¹ | 450 h⁻¹ |

Discussion of Research Findings

- Controversies : Discrepancies exist regarding this compound’s radiolytic stability. Some studies attribute instability to ligand dissociation , while others blame 5f-orbital reactivity .

- Synthesis Challenges : Reproducibility issues arise from stringent solvothermal conditions (e.g., 72-hour reaction time ±2 hours) .

- Applications : this compound outperforms Th analogs in catalysis but requires encapsulation for nuclear safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.